molecular formula C11H18N4 B6258322 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine CAS No. 93417-52-8

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6258322
CAS No.: 93417-52-8
M. Wt: 206.3
InChI Key:
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Description

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(propan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission.

Comparison with Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine
  • 2-(4-methylpiperazin-1-yl)pyrimidine
  • 2-(4-benzylpiperazin-1-yl)pyrimidine

Comparison: 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability compared to other similar compounds.

Properties

CAS No.

93417-52-8

Molecular Formula

C11H18N4

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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